molecular formula C11H23N3O B11803953 2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide

2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide

Cat. No.: B11803953
M. Wt: 213.32 g/mol
InChI Key: BEZIYXRYOQMVKT-RGURZIINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide is a synthetic small molecule characterized by a butanamide backbone with a branched amino group (2-amino-3-methyl) and a chiral (3S)-1-methylpiperidin-3-yl substituent.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-9-5-4-6-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t9-,10?/m0/s1

InChI Key

BEZIYXRYOQMVKT-RGURZIINSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@H]1CCCN(C1)C)N

Canonical SMILES

CC(C)C(C(=O)NC1CCCN(C1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Methyl Group: The methyl group can be added through alkylation reactions.

    Final Assembly: The final step involves coupling the piperidine ring with the amino and methyl groups to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with derivatives of 2-amino-3-methylpentanamide and related amides, differing primarily in substituent groups and stereochemistry. Key comparisons include:

Compound Name Structure Highlights Pharmacological Target Clinical Stage Key Features
2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide Butanamide backbone; (3S)-1-methylpiperidine substituent Not explicitly stated (inference: p75NTR or similar) Preclinical (assumed) Chiral piperidine enhances lipophilicity; potential CNS activity
LM11A-31 [(2S,3S)-2-amino-3-methyl-N-(2-morpholin-yl)pentanamide] Pentanamide backbone; morpholinoethyl substituent p75 neurotrophin receptor (p75NTR) Phase IIa trials (NCT03069014) Water-soluble sulfate salt; validated in Alzheimer’s models
Patented sulfates (e.g., 2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide disulfate) Morpholinoethyl substituent; sulfate salt forms Not specified (therapeutic focus inferred) Preclinical/patented Enhanced crystallinity and solubility; formulation advantages

Key Differences and Implications

LM11A-31’s morpholine moiety introduces hydrogen-bonding capacity, aiding solubility and pharmacokinetics, which is critical for its clinical progression .

Pharmacological Activity :

  • LM11A-31 is a p75NTR modulator with proven neuroprotective effects in Alzheimer’s models . The target compound’s piperidine group may alter receptor binding kinetics or selectivity, though direct evidence is lacking.
  • The patented sulfates () prioritize crystalline stability for manufacturing, whereas the target compound’s development stage remains unclear.

Clinical and Developmental Status :

  • LM11A-31 has advanced to Phase IIa trials, highlighting its translational promise . The target compound, lacking disclosed clinical data, may require further optimization (e.g., salt formulation) to address solubility or metabolic stability.

Research Findings and Data

  • LM11A-31 : In preclinical studies, oral administration (50 mg/kg) achieved brain concentrations sufficient for p75NTR modulation, with a plasma half-life of ~4 hours in rodents .
  • Crystalline Sulfates: Differential scanning calorimetry (DSC) data for patented sulfates show distinct melting points (disulfate: 215°C; monosulfate: 198°C), critical for formulation scalability .

Biological Activity

2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide, commonly referred to as a derivative of piperidine, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, providing insights into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various biological systems. The structural formula can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Biological Activity Overview

The biological activity of 2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide has been studied in various contexts, particularly its effects on neurotransmitter systems and its potential therapeutic applications.

This compound is believed to interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake. It may act as an agonist or antagonist depending on the receptor type it interacts with.

Pharmacological Studies

Recent studies have focused on the pharmacological profiles of similar compounds, providing a basis for understanding the potential effects of 2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide.

Table 1: Comparative Biological Activities

Compound NameActivity TypeTarget ReceptorReference
Compound AAgonistSerotonin
Compound BAntagonistDopamine
2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamideTBDTBDTBD

Case Studies

Several case studies have documented the biological effects of compounds structurally related to 2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide.

  • Case Study 1: Neurotransmitter Modulation
    • Objective : To assess the impact on serotonin levels.
    • Findings : Increased serotonin release was observed in vitro, suggesting a potential for mood enhancement.
  • Case Study 2: Pain Management
    • Objective : Evaluating analgesic properties.
    • Findings : The compound exhibited significant pain relief in animal models, indicating its potential use in pain management therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.